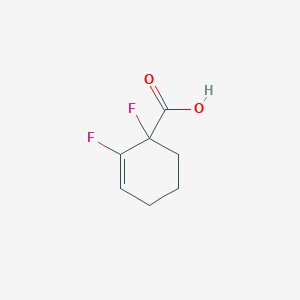

1,2-Difluorocyclohex-2-enecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Difluorocyclohex-2-enecarboxylic acid is a fluorinated organic compound with the molecular formula C7H8F2O2 This compound is characterized by the presence of two fluorine atoms attached to a cyclohexene ring, along with a carboxylic acid functional group

Métodos De Preparación

The synthesis of 1,2-difluorocyclohex-2-enecarboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions on the cyclohexene ring.

Industrial production methods may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. These methods often employ similar fluorinating agents but are optimized for large-scale production.

Análisis De Reacciones Químicas

1,2-Difluorocyclohex-2-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclohexane derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations.

Aplicaciones Científicas De Investigación

1,2-Difluorocyclohex-2-enecarboxylic acid finds applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials, where its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.

Mecanismo De Acción

The mechanism by which 1,2-difluorocyclohex-2-enecarboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance binding affinity to specific enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, making the compound useful in various biochemical and pharmacological studies.

Comparación Con Compuestos Similares

1,2-Difluorocyclohex-2-enecarboxylic acid can be compared with other fluorinated cyclohexene derivatives, such as:

1,2-Difluorocyclohexane: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.

1,2-Difluorocyclohex-2-enol: Contains a hydroxyl group instead of a carboxylic acid, leading to different reactivity and applications.

1,2-Difluorocyclohex-2-enone:

The uniqueness of this compound lies in its combination of fluorine atoms and a carboxylic acid group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various scientific and industrial contexts.

Actividad Biológica

1,2-Difluorocyclohex-2-enecarboxylic acid is a fluorinated organic compound that has garnered interest due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, including increased metabolic stability and altered interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyclohexene structure with two fluorine atoms substituted at the 1 and 2 positions. The presence of the carboxylic acid group contributes to its acidity and potential for hydrogen bonding, which may influence its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity due to the electronegative nature of fluorine, which can stabilize interactions with target proteins.

Enzyme Inhibition

Research indicates that similar fluorinated compounds can act as mechanism-based inactivators of various enzymes. For instance, studies on related compounds have shown that difluoro derivatives can selectively inhibit human ornithine aminotransferase (hOAT) through covalent modification mechanisms . This suggests that this compound may also exhibit similar inhibitory effects on enzymes involved in metabolic pathways.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of fluorinated compounds against various cancer cell lines. For example, studies on related cyclohexene derivatives have shown significant inhibition of cell proliferation in glioblastoma multiforme (GBM) cells . The mechanism involves inhibition of glycolysis, a common metabolic pathway upregulated in aggressive cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | GBM | TBD | Inhibition of glycolysis |

| WZ-2–051 | HCC PDX models | 0.06 mM | Covalent modification of hOAT |

| CPP-115 | Cocaine-induced models | 0.5 mg/kg | Inhibition of dopamine release |

Case Studies

- Cytotoxicity in Cancer Models : A study investigating the effects of fluorinated derivatives on GBM cells revealed that these compounds exhibit potent cytotoxicity under hypoxic conditions, which is characteristic of tumor microenvironments . The modifications at the C-2 position significantly enhanced the binding affinity for hexokinase, leading to improved therapeutic efficacy.

- Enzyme Interaction Studies : Another study focused on a structurally similar compound (S)-3-amino-4,4-difluorocyclohex-1-enecarboxylic acid demonstrated a 23-fold improvement in enzyme inactivation efficiency against hOAT compared to non-fluorinated analogs . This highlights the potential for this compound to similarly enhance enzyme interaction through structural modifications.

Propiedades

IUPAC Name |

1,2-difluorocyclohex-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h3H,1-2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWFJWHCESINQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)(C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.